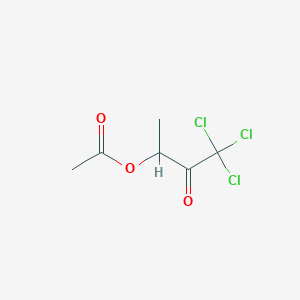
1-Decyl-1-ethylpiperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-1-ethylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C17H36BrN. It is part of the piperidinium family, which is known for its applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decyl-1-ethylpiperidinium bromide can be synthesized through a two-step process. The first step involves the alkylation of piperidine with decyl bromide to form 1-decylpiperidine. The second step involves the quaternization of 1-decylpiperidine with ethyl bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity. The process may also involve purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Decyl-1-ethylpiperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol .
Scientific Research Applications
1-Decyl-1-ethylpiperidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic reactions.
Biology: It has applications in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the formulation of surfactants and detergents
Mechanism of Action
The mechanism of action of 1-Decyl-1-ethylpiperidinium bromide involves its interaction with cell membranes and proteins. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 1-Decyl-1-methylpiperidinium bromide
- 1-Dodecyl-1-methylpiperidinium chloride
- 1-Butyl-1-ethylpiperidinium bromide
Uniqueness
1-Decyl-1-ethylpiperidinium bromide is unique due to its specific alkyl chain length and ethyl group, which confer distinct physicochemical properties such as solubility, melting point, and interaction with biological membranes. These properties make it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance .
Properties
CAS No. |
23489-03-4 |
|---|---|
Molecular Formula |
C17H36BrN |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-decyl-1-ethylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C17H36N.BrH/c1-3-5-6-7-8-9-10-12-15-18(4-2)16-13-11-14-17-18;/h3-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MXGPTQTWCKSVPH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
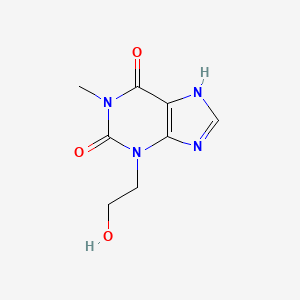
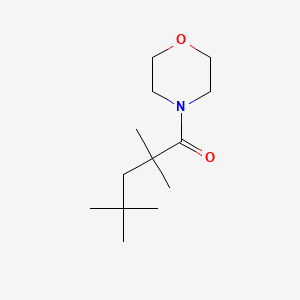

![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
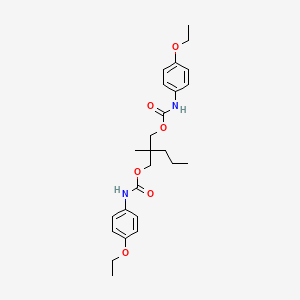
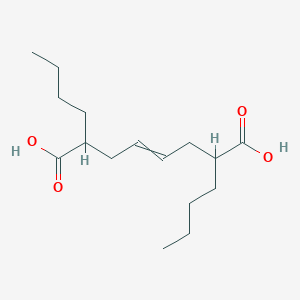
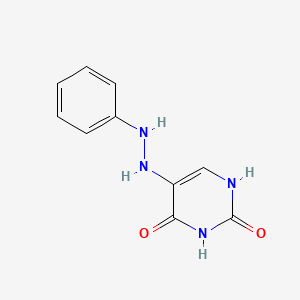
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
